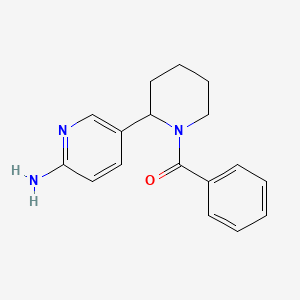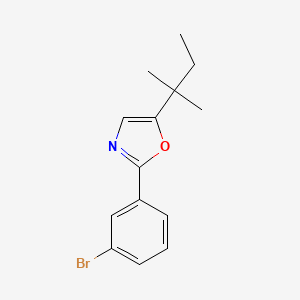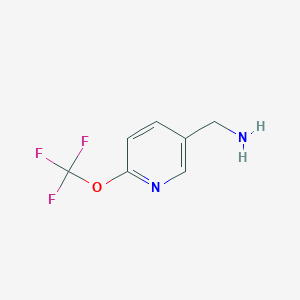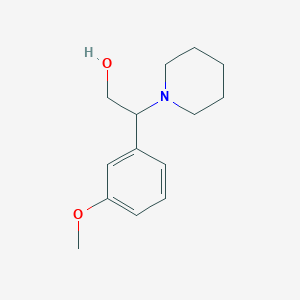
(2-(6-Aminopyridin-3-yl)piperidin-1-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(6-Aminopyridin-3-yl)pipéridin-1-yl)(phényl)méthanone est un composé qui présente un cycle pipéridine, un cycle pyridine et un groupe phényle. Les dérivés de la pipéridine sont connus pour leur rôle important dans l'industrie pharmaceutique en raison de leurs diverses activités biologiques
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (2-(6-Aminopyridin-3-yl)pipéridin-1-yl)(phényl)méthanone implique généralement des réactions en plusieurs étapesLes conditions de réaction impliquent souvent l'utilisation de solvants comme le dichlorométhane et de catalyseurs tels que la lutidine .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l'optimisation de la voie de synthèse pour garantir un rendement et une pureté élevés. Cela pourrait inclure l'utilisation de réacteurs à flux continu et de systèmes de synthèse automatisés pour rationaliser le processus et réduire les coûts de production .
Analyse Des Réactions Chimiques
Types de réactions
(2-(6-Aminopyridin-3-yl)pipéridin-1-yl)(phényl)méthanone peut subir différents types de réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène.
Réduction : Cette réaction peut éliminer des groupes fonctionnels contenant de l'oxygène ou introduire des atomes d'hydrogène.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium et des nucléophiles pour les réactions de substitution .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner une cétone ou un aldéhyde, tandis que la réduction peut produire un alcool .
Applications de la recherche scientifique
Chimie
En chimie, le (2-(6-Aminopyridin-3-yl)pipéridin-1-yl)(phényl)méthanone est utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie
En biologie, ce composé est étudié pour son potentiel en tant que ligand dans des études de liaison aux récepteurs. Sa capacité à interagir avec des cibles biologiques en fait un outil précieux pour comprendre les interactions récepteur-ligand .
Médecine
En médecine, le (2-(6-Aminopyridin-3-yl)pipéridin-1-yl)(phényl)méthanone est étudié pour ses applications thérapeutiques potentielles. Il peut servir de composé de tête dans le développement de nouveaux médicaments pour traiter diverses maladies .
Industrie
Dans l'industrie, ce composé peut être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques. Sa structure chimique unique permet la conception de matériaux ayant des fonctionnalités personnalisées .
Mécanisme d'action
Le mécanisme d'action du (2-(6-Aminopyridin-3-yl)pipéridin-1-yl)(phényl)méthanone implique son interaction avec des cibles moléculaires spécifiques. Ces cibles pourraient inclure des enzymes, des récepteurs ou d'autres protéines impliquées dans des voies biologiques. Les effets du composé sont médiés par la liaison à ces cibles, entraînant des modifications de leur activité ou de leur fonction .
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-(6-Aminopyridin-3-yl)piperidin-1-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with biological targets makes it a valuable tool in understanding receptor-ligand interactions .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs for treating various diseases .
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with tailored functionalities .
Mécanisme D'action
The mechanism of action of (2-(6-Aminopyridin-3-yl)piperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de la pipéridine : Ces composés partagent la structure cyclique de la pipéridine et présentent des activités biologiques similaires.
Dérivés de la pyridine : Ces composés contiennent le cycle pyridine et sont connus pour leurs diverses propriétés pharmacologiques.
Dérivés de la phénylméthanone : Ces composés présentent le groupe phénylméthanone et sont utilisés dans diverses applications chimiques et pharmaceutiques.
Unicité
(2-(6-Aminopyridin-3-yl)pipéridin-1-yl)(phényl)méthanone est unique en raison de sa combinaison de groupes pipéridine, pyridine et phényle.
Propriétés
Formule moléculaire |
C17H19N3O |
|---|---|
Poids moléculaire |
281.35 g/mol |
Nom IUPAC |
[2-(6-aminopyridin-3-yl)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C17H19N3O/c18-16-10-9-14(12-19-16)15-8-4-5-11-20(15)17(21)13-6-2-1-3-7-13/h1-3,6-7,9-10,12,15H,4-5,8,11H2,(H2,18,19) |
Clé InChI |
QNTRPFYYSVZLFR-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(C1)C2=CN=C(C=C2)N)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(S)-3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-7-aminehydrochloride](/img/structure/B11812329.png)

![2-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B11812337.png)




![Tert-butyl 4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate](/img/structure/B11812357.png)

